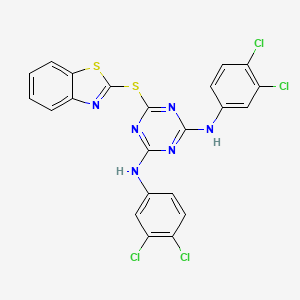
6-(1,3-benzothiazol-2-ylsulfanyl)-N,N'-bis(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-6-(3,4-DICHLOROANILINO)-1,3,5-TRIAZIN-2-YL]-N-(3,4-DICHLOROPHENYL)AMINE is a complex organic compound characterized by its unique structure, which includes a benzothiazole moiety, a triazine ring, and multiple dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-6-(3,4-DICHLOROANILINO)-1,3,5-TRIAZIN-2-YL]-N-(3,4-DICHLOROPHENYL)AMINE typically involves multiple steps, starting with the preparation of the benzothiazole and triazine intermediates The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-6-(3,4-DICHLOROANILINO)-1,3,5-TRIAZIN-2-YL]-N-(3,4-DICHLOROPHENYL)AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic media at elevated temperatures.
Reduction: Often carried out in anhydrous conditions to prevent side reactions.
Substitution: Requires specific catalysts and solvents to achieve the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-6-(3,4-DICHLOROANILINO)-1,3,5-TRIAZIN-2-YL]-N-(3,4-DICHLOROPHENYL)AMINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-6-(3,4-DICHLOROANILINO)-1,3,5-TRIAZIN-2-YL]-N-(3,4-DICHLOROPHENYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-6-(2,4-DICHLOROANILINO)-1,3,5-TRIAZIN-2-YL]-N-(2,4-DICHLOROPHENYL)AMINE
- N-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-6-(3,5-DICHLOROANILINO)-1,3,5-TRIAZIN-2-YL]-N-(3,5-DICHLOROPHENYL)AMINE
Uniqueness
The uniqueness of N-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-6-(3,4-DICHLOROANILINO)-1,3,5-TRIAZIN-2-YL]-N-(3,4-DICHLOROPHENYL)AMINE lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties. This compound’s ability to interact with multiple molecular targets makes it a versatile tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C22H12Cl4N6S2 |
|---|---|
Molecular Weight |
566.3 g/mol |
IUPAC Name |
6-(1,3-benzothiazol-2-ylsulfanyl)-2-N,4-N-bis(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H12Cl4N6S2/c23-13-7-5-11(9-15(13)25)27-19-30-20(28-12-6-8-14(24)16(26)10-12)32-21(31-19)34-22-29-17-3-1-2-4-18(17)33-22/h1-10H,(H2,27,28,30,31,32) |
InChI Key |
VJGVMAOTYYEPSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=NC(=NC(=N3)NC4=CC(=C(C=C4)Cl)Cl)NC5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















